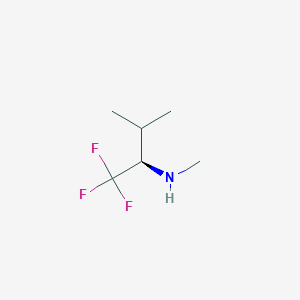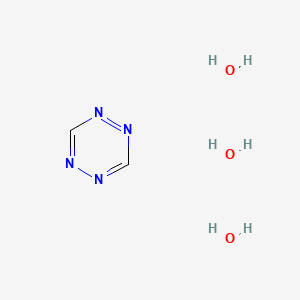![molecular formula C7H3BrN2O2 B15200237 7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15200237.png)
7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves the bromination of 1H-pyrrolo[3,4-c]pyridine. One common method involves dissolving 1H-pyrrolo[3,4-c]pyridine in tetrahydrofuran (THF) and adding N-bromosuccinimide (NBS) at 0°C. The reaction mixture is stirred for several hours, and the product is extracted using methyl tert-butyl ether (MTBE) and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science:
Mécanisme D'action
The mechanism of action of 7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolo[3,4-c]pyridine core play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-b]pyridine: Known for its use in the synthesis of kinase inhibitors and other therapeutic agents.
Uniqueness
7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities.
Propriétés
Formule moléculaire |
C7H3BrN2O2 |
|---|---|
Poids moléculaire |
227.01 g/mol |
Nom IUPAC |
7-bromopyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C7H3BrN2O2/c8-4-2-9-1-3-5(4)7(12)10-6(3)11/h1-2H,(H,10,11,12) |
Clé InChI |
DWDILWCYWJYPMG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)Br)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


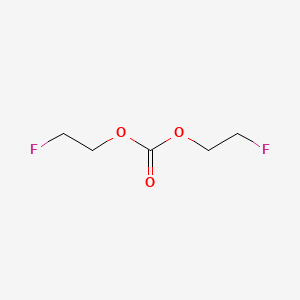
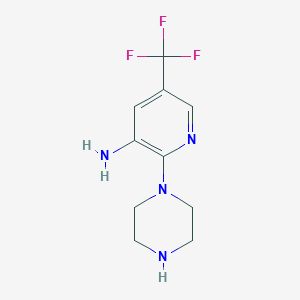
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
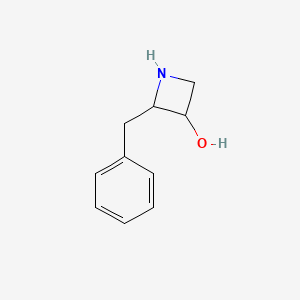
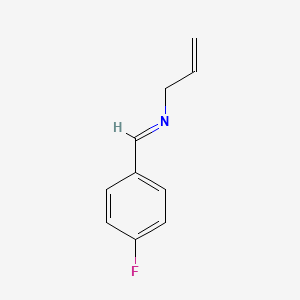
![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)
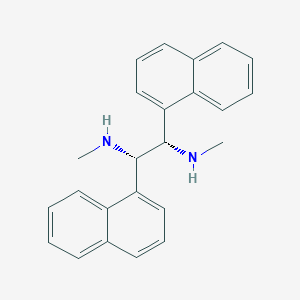
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
